1-Fluoro-2-methyl-4-(sulfinylamino)benzene

Regiochemistry N-Sulfinyl arylamine Structural isomer

1-Fluoro-2-methyl-4-(sulfinylamino)benzene (CAS 1785763-34-9; molecular formula C₇H₆FNOS; molecular weight 171.19 g·mol⁻¹) is a fluorinated N-sulfinylaniline derivative in which the sulfinylamino (–N=S=O) group occupies the para position relative to the fluorine substituent on a methyl-substituted benzene ring. The compound bears the systematic name Benzenamine, 4-fluoro-3-methyl-N-sulfinyl-.

Molecular Formula C7H6FNOS
Molecular Weight 171.19 g/mol
CAS No. 1785763-34-9
Cat. No. B1405599
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-Fluoro-2-methyl-4-(sulfinylamino)benzene
CAS1785763-34-9
Molecular FormulaC7H6FNOS
Molecular Weight171.19 g/mol
Structural Identifiers
SMILESCC1=C(C=CC(=C1)N=S=O)F
InChIInChI=1S/C7H6FNOS/c1-5-4-6(9-11-10)2-3-7(5)8/h2-4H,1H3
InChIKeyGAYDNTSAAVMEBY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-Fluoro-2-methyl-4-(sulfinylamino)benzene (CAS 1785763-34-9): Chemical Identity and Baseline Specifications for Research Procurement


1-Fluoro-2-methyl-4-(sulfinylamino)benzene (CAS 1785763-34-9; molecular formula C₇H₆FNOS; molecular weight 171.19 g·mol⁻¹) is a fluorinated N-sulfinylaniline derivative in which the sulfinylamino (–N=S=O) group occupies the para position relative to the fluorine substituent on a methyl-substituted benzene ring [1]. The compound bears the systematic name Benzenamine, 4-fluoro-3-methyl-N-sulfinyl- . It is commercially supplied at a minimum purity specification of 95% and recommended for long-term storage in a cool, dry place . This compound belongs to the broader class of N-sulfinyl arylamines, which serve as versatile synthetic intermediates for sulfinamide and sulfonimidamide construction in medicinal and agrochemical research [2].

Why Regioisomeric or Des-methyl N-Sulfinyl Arylamines Cannot Substitute for 1-Fluoro-2-methyl-4-(sulfinylamino)benzene in Structure–Activity Programs


The regioisomeric identity of N-sulfinyl arylamines—the specific ring position of the –N=S=O group relative to co-substituents—is a non-interchangeable determinant of both physicochemical properties and downstream synthetic reactivity . For 1-fluoro-2-methyl-4-(sulfinylamino)benzene (1785763-34-9), the sulfinylamino group resides at the 4-position (para to F, meta to CH₃), whereas close analogs carry this group at the 3-position (CAS 1785763-45-2), 2-position (CAS 1785764-38-6), or 1-position (CAS 1785761-01-4). Each regioisomer presents a distinct spatial arrangement of the fluorine, methyl, and sulfinylamino substituents, which alters computed lipophilicity (XLogP), topological polar surface area (TPSA), and boiling point [1]. Because N-sulfinyl compounds undergo cycloaddition and nucleophilic addition reactions with stereoelectronic sensitivity to the aryl ring substitution pattern, generic substitution of one regioisomer for another without re-optimization of reaction conditions or biological assay protocols risks irreproducible outcomes [2].

Quantitative Evidence Guide: How 1-Fluoro-2-methyl-4-(sulfinylamino)benzene (1785763-34-9) Differs from Its Closest Commercially Available Analogs


Regioisomeric Identity: 4-Sulfinylamino Substitution Pattern Differentiates This Compound from the 1-, 2-, and 3-Sulfinylamino Isomers

The target compound is the only commercially available isomer bearing the sulfinylamino group at the 4-position of the 2-methyl-1-fluorobenzene scaffold. Three other regioisomers—4-fluoro-2-methyl-1-(sulfinylamino)benzene (CAS 1785764-38-6), 1-fluoro-2-methyl-3-(sulfinylamino)benzene (CAS 1785763-45-2), and 4-fluoro-1-methyl-2-(sulfinylamino)benzene (CAS 1785761-01-4)—differ in the ring position of the –N=S=O group . This positional variation produces measurable differences in computed boiling point (244.6 ± 33.0 °C for 1785763-34-9 vs. 249.2 ± 33.0 °C for the 1-sulfinylamino isomer 1785764-38-6) . Although the error ranges overlap, the central estimate differs by 4.6 °C, reflecting altered intermolecular interactions arising from the different substitution pattern .

Regiochemistry N-Sulfinyl arylamine Structural isomer

Computed Lipophilicity (XLogP) and Topological Polar Surface Area (TPSA) Position This Compound Within a Narrow Physicochemical Space Distinct from Non-fluorinated or Trifluoromethyl Analogs

The target compound exhibits a computed XLogP3-AA value of 2.9 and a topological polar surface area (TPSA) of 30.4 Ų [1]. This places it at higher lipophilicity than the des-methyl analog 1-fluoro-4-(sulfinylamino)benzene (no methyl group; anticipated lower XLogP) but lower than the trifluoromethyl analog 1-(sulfinylamino)-4-(trifluoromethyl)benzene (CAS 74653-66-0; MW 207.18, higher fluorine content, expected higher XLogP) . The presence of a single fluorine atom and a single methyl group provides a balanced lipophilic–polar profile (XLogP 2.9; TPSA 30.4 Ų) that falls within favorable drug-like chemical space, whereas the non-fluorinated parent N-sulfinylaniline (XLogP ~1.5–2.0, TPSA ~30–35 Ų) and the trifluoromethyl analog (XLogP >3.5) may fall outside optimal permeability–solubility windows for certain target classes [2]. Direct experimentally measured logP or logD data for the target compound have not been reported in the peer-reviewed literature.

Lipophilicity Polar surface area Drug-likeness

Vendor-Specified Purity (95%) and Long-Term Storage Requirement Establish a Consistent Baseline Quality Across Regioisomer Batches

The target compound (AKSci Cat. 2123DX) is supplied at a minimum purity of 95% with a recommended storage condition of 'cool, dry place' . This purity specification is identical to that declared by AKSci for the regioisomeric analogs 4-fluoro-1-methyl-2-(sulfinylamino)benzene (Cat. 2126DX, 95%) and 1-fluoro-3-(sulfinylamino)benzene (Cat. 8503DA, 95%) . However, the target compound is distinguished by its specific catalog designation (2123DX) and batch-specific certificate-of-analysis (CoA) traceability, which enables unambiguous inventory management when multiple regioisomers are procured for parallel structure–activity relationship (SAR) studies . No orthogonal purity verification data (e.g., HPLC chromatograms, qNMR) are publicly available for this compound.

Purity specification Quality control Procurement

Procurement-Relevant Application Scenarios for 1-Fluoro-2-methyl-4-(sulfinylamino)benzene (1785763-34-9)


Regioisomer-Controlled Synthesis of Fluorinated Sulfinamides via Palladium-Catalyzed Cross-Coupling

N-Sulfinyl arylamines participate in palladium-catalyzed addition to aryl halides to generate sulfinamides with broad functional group tolerance [1]. The 4-sulfinylamino substitution pattern of 1785763-34-9 places the reactive –N=S=O moiety in a stereoelectronically distinct environment (para to fluorine, meta to methyl), which can influence the regiochemical outcome of subsequent transformations relative to the 1-, 2-, or 3-sulfinylamino isomers. Researchers generating compound libraries for medicinal chemistry SAR should procure the specific regioisomer required by their synthetic route rather than assuming interchangeable reactivity [1].

Fluorinated Building Block for Sulfonimidamide Synthesis in Agrochemical Lead Optimization

Sulfonimidamides are increasingly important aza-sulfur(VI) motifs in agrochemical discovery due to their metabolic stability and three-dimensional geometry [2]. 1-Fluoro-2-methyl-4-(sulfinylamino)benzene can serve as a linchpin reagent for one-pot, three-component sulfonimidamide assembly when reacted with an amine nucleophile and an electrophilic amine source, analogous to methodology established with N-sulfinyltritylamine [2]. The fluoro-methyl substitution pattern may impart favorable physicochemical properties (XLogP ~2.9, TPSA 30.4 Ų) to derived sulfonimidamides, positioning them within the property space preferred for foliar uptake and phloem mobility in crop protection agents [3].

Matched-Pair Regioisomer Screening in Fragment-Based Drug Discovery

In fragment-based screening cascades, matched-pair regioisomer sets allow systematic exploration of substituent position effects on target binding [4]. The commercial availability of 1785763-34-9 alongside its 1-, 2-, and 3-sulfinylamino regioisomers from the same supplier (AKSci) at equivalent purity (95%) facilitates procurement of a four-member regioisomer panel for SAR-by-catalog studies. The computed property differences (XLogP range ~2.5–3.5 across isomers) enable assessment of lipophilicity-driven vs. shape-driven binding contributions [4].

Spectroscopic and Computational Investigation of Substitution Effects in Sulfinylaniline Conformational Landscapes

Fluorinated sulfinylanilines exhibit conformationally diagnostic ¹⁵N and ¹⁷O NMR chemical shifts that respond systematically to fluorine substitution patterns [5]. The 4-fluoro-3-methyl substitution pattern of 1785763-34-9 presents a specific combination of electronic (σ-inductive from F) and steric (ortho-methyl) effects on the –N=S=O rotor. This makes the compound suitable for comparative vibrational (FTIR, Raman) and computational (DFT) studies aiming to parameterize the conformational energy landscape of N-sulfinyl arylamines, complementing existing studies on mono-, di-, and tri-fluoro analogs [5].

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